![molecular formula C18H13N3O4S B4164423 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-pyrazinecarboxylate](/img/structure/B4164423.png)
4-[(4-Nitrophenyl)sulfanyl]benzyl 2-pyrazinecarboxylate
Übersicht
Beschreibung
4-[(4-Nitrophenyl)sulfanyl]benzyl 2-pyrazinecarboxylate is an organic compound that features a unique combination of a nitrophenyl thioether and a pyrazinecarboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-pyrazinecarboxylate typically involves the reaction of 4-nitrothiophenol with benzyl 2-pyrazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the thioether linkage can be targeted.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-pyrazinecarboxylate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitrophenyl and pyrazinecarboxylate moieties could play a role in binding to the active site of enzymes or interacting with cellular components.
Vergleich Mit ähnlichen Verbindungen
4-Nitrobenzyl 2-pyrazinecarboxylate: Similar structure but lacks the thioether linkage.
Benzyl 2-pyrazinecarboxylate: Similar structure but lacks the nitrophenyl group.
4-[(4-nitrophenyl)thio]benzyl acetate: Similar structure but with an acetate group instead of pyrazinecarboxylate.
Uniqueness: 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-pyrazinecarboxylate is unique due to the combination of the nitrophenyl thioether and pyrazinecarboxylate moieties, which can impart distinct chemical and biological properties
Eigenschaften
IUPAC Name |
[4-(4-nitrophenyl)sulfanylphenyl]methyl pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c22-18(17-11-19-9-10-20-17)25-12-13-1-5-15(6-2-13)26-16-7-3-14(4-8-16)21(23)24/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSVOBOJVPAQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4164347.png)
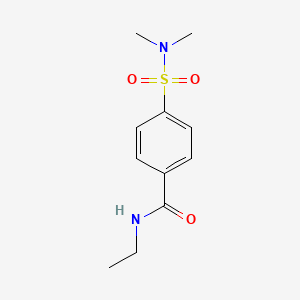
![1-[3-(2-bromophenoxy)propyl]-1H-benzimidazole](/img/structure/B4164357.png)
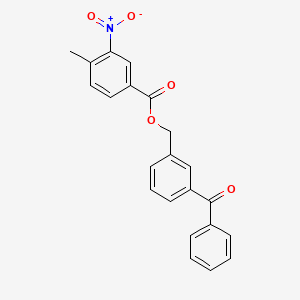
![Tetrahydrofuran-2-ylmethyl 4-(1,3-benzodioxol-5-yl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4164365.png)
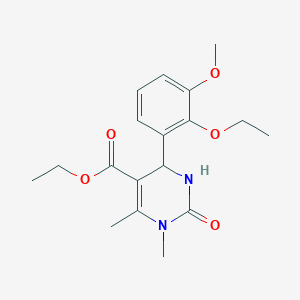
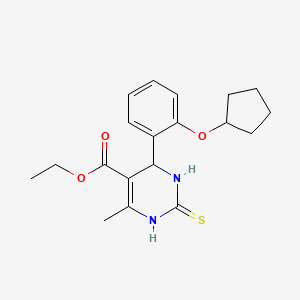
![methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B4164384.png)
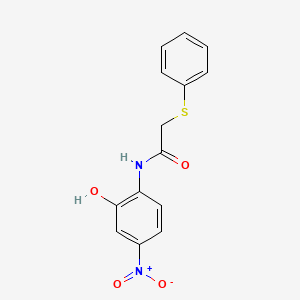
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B4164391.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-1H-benzimidazole](/img/structure/B4164401.png)
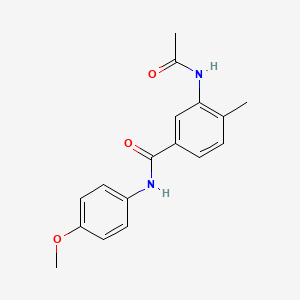
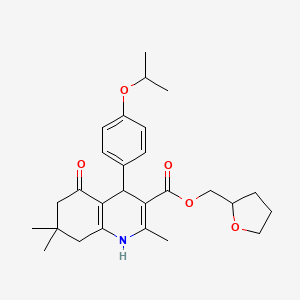
![1-[2-(4-Propanoylphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B4164426.png)
